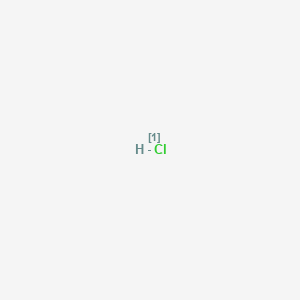

盐酸-d

描述

Hydrochloric acid-d, often referred to as deuterated hydrochloric acid or DCl, is a variant of hydrochloric acid (HCl) where the hydrogen atom is replaced by its isotope deuterium (D). This substitution results in unique properties and behaviors that are of interest in various scientific studies. Hydrochloric acid solutions, including those with deuterium, have been extensively studied due to their importance in both environmental processes, such as stratospheric ozone depletion, and industrial applications, like the synthesis of organic and inorganic compounds .

Synthesis Analysis

The synthesis of hydrochloric acid-d can be inferred from the general practices of producing deuterated compounds. Typically, it involves the exchange of hydrogen atoms with deuterium, which can be achieved through various chemical reactions. For instance, the ionization of HCl on stratospheric ice particles, which is a key step in ozone depletion, can be studied using its deuterated counterpart to understand the mechanism of ionization on ice surfaces . Additionally, the synthesis of hydrochloride salts and the confusion between gaseous HCl and aqueous hydrochloric acid solutions highlight the importance of understanding the synthesis and behavior of HCl in different states .

Molecular Structure Analysis

The molecular structure of hydrochloric acid-d has been elucidated through diffraction studies using X-rays and thermal neutrons. These studies have confirmed the existence of D3O+ ions in concentrated DCl solutions and provided insights into the hydrogen bonding network involving these ions and water molecules. The Cl- ions are found to be four-coordinated by oxygen atoms, although no well-oriented hydration shell around Cl- could be identified .

Chemical Reactions Analysis

Hydrochloric acid-d is involved in various chemical reactions, such as the ion pairing in aqueous solutions. Even in moderate concentrations, the existence of chloride-hydronium contact ion pairs has been demonstrated, challenging the assumption that strong acids like HCl completely dissociate into independent solvated charged fragments. These ion pairs persist throughout the entire concentration range studied and differ significantly from gas-phase clusters . Additionally, the electrophilic addition of hydrochloric acid to ethylene has been investigated using quantum chemical models, revealing the intimate association of a chloride anion and a bridged ethyl cation during the reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrochloric acid-d are influenced by its molecular structure and the interactions within its solutions. For example, the diffraction pattern and structure of aqueous DCl solutions provide insights into the arrangement of molecules and ions at different concentrations, which is crucial for understanding the solution's properties . The ionization of HCl on ice surfaces and its implications for stratospheric chemistry also reflect the physical properties of hydrochloric acid-d under specific environmental conditions . Furthermore, the persistent ion pairing in aqueous solutions affects the acid-base equilibria and the molecular description of acid dissociation .

科学研究应用

石油采收中的流体动力学模拟

盐酸用于石油工业,特别是在提高碳酸盐岩储层采油效率方面。像 Putilov 等人 (2020) 的研究专注于通过流体动力学模拟预测盐酸处理在油井中的有效性,为优化酸组成和注入技术以提高采收率提供见解 (Putilov 等人,2020)。

耐腐蚀性和材料选择

盐酸的腐蚀性要求在使用它的行业中仔细选择材料。Mishra 等人 (2017) 讨论了盐酸的腐蚀性能,强调了在不锈钢不能耐受腐蚀性 HCl 溶液的环境中需要耐腐蚀的镍基合金 (Mishra 等人,2017)。

油气井中的腐蚀抑制

在石油和天然气生产中,盐酸用于增产,但有腐蚀风险。Migahed & Nassar (2008) 的研究探索了盐酸溶液中低碳钢的缓蚀剂,这对于在油气井酸处理过程中保持钢管的完整性至关重要 (Migahed & Nassar,2008)。

工业应用和安全性

López-Vigil 等人 (2019) 讨论了盐酸在化工、制药和食品工业等广泛的工业应用。他们强调了在处理过程中优化工作条件和安全性的重要性,因为它的用途很广泛 (López-Vigil 等人,2019)。

镀锌工业中的废物最小化

Muthu & Aziz (2013) 讨论了盐酸在镀锌工业中用于去除钢锈以及最大程度降低处理成本的重要性。该研究探索了优化盐酸的使用寿命,以减少对环境和经济的影响 (Muthu & Aziz,2013)。

酸化作业中盐酸的替代品

Alhamad 等人 (2020) 的研究回顾了有机酸在酸化作业中作为盐酸替代品的用途。这是由于 HCl 的高腐蚀率和其他缺点,特别是在高温环境中 (Alhamad 等人,2020)。

烟气处理中的石灰石溶解

Sun 等人 (2007) 研究了盐酸在模拟烟气中二氧化硫以研究石灰石溶解中的应用。这项研究与设计湿法烟气脱硫系统有关 (Sun 等人,2007)。

安全和危害

未来方向

The global Hydrochloric Acid market has reached around 15 million tonnes in 2022 and is expected to grow at a CAGR of 4.20% during the forecast period until 2032 . Despite the recent slowdown of the economy, mainland China is expected to have the largest absolute volume growth in HCl production and consumption during 2022–27 .

属性

IUPAC Name |

(2H)chlorane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClH/h1H/i/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEXZGXHMUGYJMC-DYCDLGHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClH | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301043478 | |

| Record name | Deuterium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301043478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

37.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Compressed gas; Hygroscopic; [Sigma-Aldrich MSDS] | |

| Record name | Deuterium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13670 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Deuterium chloride | |

CAS RN |

7698-05-7 | |

| Record name | Deuterium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7698-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deuterium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301043478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2H]hydrogen chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

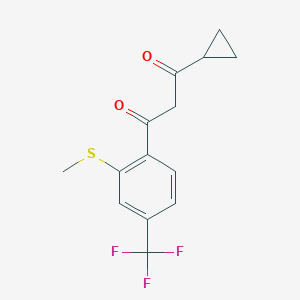

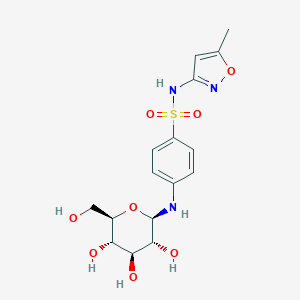

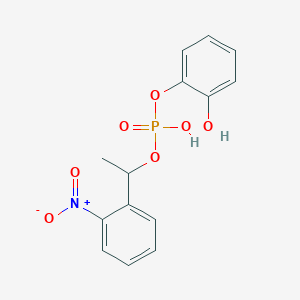

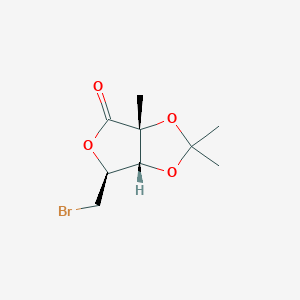

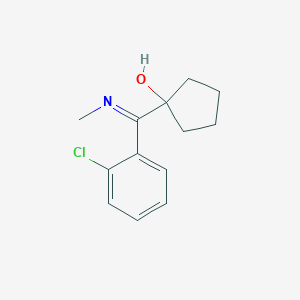

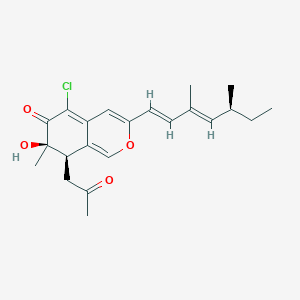

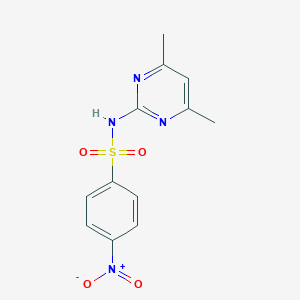

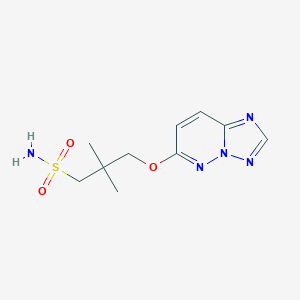

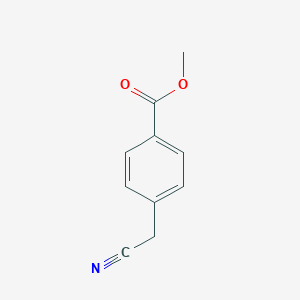

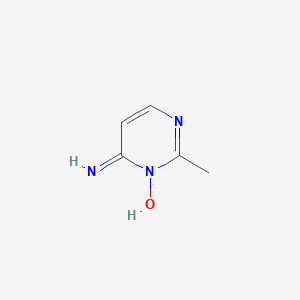

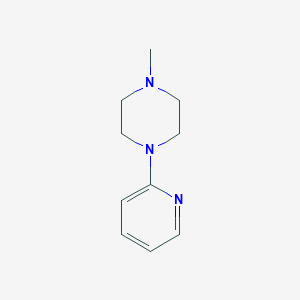

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[Dibromo(ethyl)-lambda4-selanyl]ethane](/img/structure/B127919.png)

![1-Cyclopropyl-3-[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]-1,3-propanedione](/img/structure/B127927.png)